5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common synthetic route involves the direct halogenation of pyridine derivatives
Trifluoromethylation: Another method involves trifluoromethylation reactions, where a trifluoromethyl group is introduced to the pyridine ring using reagents like trifluoromethyl iodide or trifluoromethyl copper(I) reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using reagents like carbon monoxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the chlorine or trifluoromethyl group can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, alcohols, or halides under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridines or other heterocyclic compounds.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests and in the synthesis of β-secretase (BACE) inhibitors .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives are used in the synthesis of β-secretase (bace) inhibitors , which are involved in the amyloidogenic pathway of Alzheimer’s disease.
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
It is known that trifluoromethylpyridine derivatives are used in the synthesis of β-secretase (bace) inhibitors , which are designed to reduce the production of amyloid-beta peptide, a key player in the pathogenesis of Alzheimer’s disease.
Action Environment
The compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with enzymes that are crucial for the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in persistent changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of nucleotides, amino acids, and other biomolecules. This compound can affect metabolic flux and alter the levels of metabolites within cells. By inhibiting specific enzymes, it can disrupt normal metabolic processes and lead to the accumulation or depletion of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its trifluoromethyl group enhances the biological activity and stability of the compounds it is part of, making it valuable in drug discovery and development.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated building block used in various synthetic applications.
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to its combination of halogenated and trifluoromethylated pyridine ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJECWXEBZOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670550 | |
Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-43-2 | |
Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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